tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate” consists of a four-membered azetidine ring with an amino group and a carboxylate group attached. The carboxylate group is further substituted with a tert-butyl group, and the amino group is substituted with a 2,5-difluorobenzyl group.Scientific Research Applications
- Application: This compound is used as a building block in organic synthesis .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific synthesis being performed .
- Application: This compound was used as an intermediate in the preparation of tert-butyl 6-phenyl-7H-indolo[2,3-c]quinoline-7-carboxylate .
- Method: The crystal structure shows that the compound adopts an E configuration for the imine unit .
- Results: The crystal structure was successfully determined .
- Application: This building block is used as a precursor to the synthesis of thia and oxa-azaspiro [3.4]octanes .
- Method: The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
- Results: The outcomes would depend on the specific synthesis being performed .
tert-butyl 3- (Hydroxymethyl)azetidine-1-carboxylate
tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate
tert -Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Methyl 1-Boc-azetidine-3-carboxylate
- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific synthesis being performed .
- Application: This compound is an important pharmaceutical intermediate and has been used in the synthesis of IRAK-4 inhibitors .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific synthesis being performed .
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
1-Boc-3-(Amino)azetidine
- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific synthesis being performed .
- Application: This compound is an important pharmaceutical intermediate and has been used in the synthesis of IRAK-4 inhibitors .
- Method: The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results: The outcomes would also depend on the specific synthesis being performed .
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
1-Boc-3-(Amino)azetidine
Safety And Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately .
properties
IUPAC Name |
tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFJOGXCAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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